molecular formula C7H9ClN2O B13924648 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL

1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL

Cat. No.: B13924648
M. Wt: 172.61 g/mol
InChI Key: BQJQTSCAVAVRCH-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL is a chemical compound characterized by the presence of a pyrazine ring substituted with a chlorine atom and a methyl group

Preparation Methods

The synthesis of 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL typically involves the reaction of 5-chloro-6-methylpyrazine with an appropriate ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyrazine derivatives.

Scientific Research Applications

1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methyl groups on the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1-(5-chloro-6-methylpyrazin-2-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c1-4-7(8)9-3-6(10-4)5(2)11/h3,5,11H,1-2H3

InChI Key

BQJQTSCAVAVRCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Cl)C(C)O

Origin of Product

United States

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